molecular formula C12H14N2O2 B15395359 4-Cyanophenyl diethylcarbamate

4-Cyanophenyl diethylcarbamate

Cat. No.: B15395359
M. Wt: 218.25 g/mol
InChI Key: SMSQWKRNCWVZRC-UHFFFAOYSA-N
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Description

Overview of Carbamate (B1207046) Functional Group Chemistry in Advanced Organic Synthesis

The carbamate functional group, characterized by the structure R₂NC(O)OR', is a cornerstone of modern organic chemistry. wikipedia.org Structurally, it can be viewed as a hybrid of an amide and an ester, granting it a unique profile of chemical stability and reactivity. nih.gov This stability is partly due to the delocalization of the nitrogen atom's lone pair of electrons into the carbonyl group, creating resonance structures that influence the group's conformational properties. nih.govacs.org

In the realm of advanced organic synthesis, carbamates are widely employed as protecting groups for amines. nih.govchem-station.com The high reactivity and basicity of amines often necessitate their temporary deactivation during multi-step syntheses. Carbamates serve this purpose effectively due to their general stability and the variety of conditions available for their subsequent removal, allowing for orthogonal deprotection strategies in complex molecule synthesis. chem-station.com Beyond protection, the carbamate moiety is a key structural element in polyurethanes, a major class of polymers. wikipedia.org

Strategic Importance of Aromatic Carbamates in Chemical Research

Aromatic carbamates, where the carbamate oxygen is attached to an aromatic ring, hold particular strategic importance in chemical research. They are integral components in many therapeutic agents and prodrugs, valued for their chemical and proteolytic stability and their ability to enhance cell membrane permeability. nih.govresearchgate.net The carbamate linkage can act as a stable surrogate for a peptide bond in medicinal chemistry, conferring metabolic stability to peptide-like drugs. acs.org

Furthermore, aromatic carbamates are pivotal in synthetic methodology. The aryl O-carbamate group, especially the N,N-diethylcarbamate version, is one of the most powerful directed metalation groups (DMGs) in directed ortho metalation (DoM) chemistry. acs.orgresearchgate.net This strategy allows for the selective functionalization of the aromatic ring at the position ortho to the carbamate group, providing a reliable route to highly substituted aromatic compounds. acs.org The versatility of this approach has led to its application in the synthesis of a wide array of bioactive molecules and complex polycyclic aromatic systems. acs.orgresearchgate.net Research has also identified aromatic carbamates with neuroprotective activities. nih.govaub.edu.lb

Rationale for In-Depth Academic Investigation of 4-Cyanophenyl Diethylcarbamate

The compound this compound, also identified as Chembl2288475, is a specific aromatic carbamate that warrants detailed academic study due to the combination of its two key structural components. ontosight.ai Its structure consists of a cyanophenyl group linked to a diethylcarbamate moiety, which suggests potential applications in fields such as pharmaceuticals and materials science. ontosight.ai The rationale for its investigation stems from the unique properties conferred by each part of the molecule.

The 4-cyanophenyl group, a benzene (B151609) ring substituted with a cyano (-C≡N) group at the para position, imparts distinct electronic properties to the molecule. The cyano group is strongly electron-withdrawing, which influences the reactivity and properties of the entire molecule. This feature is exploited in various synthetic contexts. For instance, the presence of a 4-cyanophenyl group has been studied in the synthesis of compounds with potential antithrombotic activity. nih.govnih.gov The synthesis of molecules containing this moiety, such as 4-cyanophenylacetylene, has been documented in chemical literature. prepchem.com In the context of this compound, the electron-withdrawing nature of the cyano group would significantly modulate the electronic character of the aromatic ring and the attached carbamate group.

The N,N-diethylcarbamate group is exceptionally versatile, most notably for its role as a superior directed metalation group (DMG). acs.org The DoM reaction involves the deprotonation of the aromatic ring at the ortho position by a strong base (typically an organolithium reagent), facilitated by coordination to the Lewis basic carbamate group. acs.orgresearchgate.net The resulting aryllithium species can then react with a wide range of electrophiles, leading to the formation of diverse ortho-substituted products. acs.org This methodology has been extensively studied and provides a powerful tool for the regioselective synthesis of substituted aromatic compounds. The table below illustrates the scope of this transformation using O-phenyl N,N-diethylcarbamate as a representative substrate.

Table 1: Directed ortho Metalation (DoM) of O-Phenyl N,N-diethylcarbamate with Various Electrophiles acs.org
ElectrophileProductYield (%)
I2O-(2-Iodophenyl) N,N-diethylcarbamate95
Me3SiClO-(2-Trimethylsilylphenyl) N,N-diethylcarbamate91
DMFO-(2-Formylphenyl) N,N-diethylcarbamate75-85
(MeS)2O-(2-Methylthiophenyl) N,N-diethylcarbamate85-95
Allyl BromideO-(2-Allylphenyl) N,N-diethylcarbamate75
BenzaldehydeO-(2-(Hydroxy(phenyl)methyl)phenyl) N,N-diethylcarbamate85

The utility of the diethylcarbamate group extends to other synthetic strategies, including anionic ortho-Fries rearrangements and various cross-coupling reactions, making it a valuable functional group in the synthesis of complex organic molecules. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

(4-cyanophenyl) N,N-diethylcarbamate

InChI

InChI=1S/C12H14N2O2/c1-3-14(4-2)12(15)16-11-7-5-10(9-13)6-8-11/h5-8H,3-4H2,1-2H3

InChI Key

SMSQWKRNCWVZRC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)OC1=CC=C(C=C1)C#N

Origin of Product

United States

Synthetic Methodologies and Total Synthesis Strategies for 4 Cyanophenyl Diethylcarbamate

Direct Carbamoylation Routes

Direct carbamoylation of 4-cyanophenol is a primary strategy for the synthesis of 4-cyanophenyl diethylcarbamate. This involves the reaction of the phenolic hydroxyl group with a carbamoylating agent.

Reactions Utilizing Phosgene (B1210022) Equivalents

Historically, phosgene (COCl₂) has been a key reagent for the synthesis of carbamates. However, due to its extreme toxicity, safer alternatives known as phosgene equivalents are now more commonly employed. uantwerpen.be These include diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate). sigmaaldrich.comnih.gov

The general reaction involves the activation of an alcohol (in this case, 4-cyanophenol) or an amine with the phosgene equivalent, followed by reaction with the other component. For the synthesis of this compound, diethylamine (B46881) would be reacted with a phosgene equivalent to form diethylcarbamoyl chloride, which then reacts with 4-cyanophenol in the presence of a base to yield the final product.

Alternatively, 4-cyanophenol can be reacted with the phosgene equivalent to form a chloroformate intermediate, which is then reacted with diethylamine. While effective, these methods can be sensitive to reaction conditions and the purity of the reagents. sigmaaldrich.com The use of phosgene and its substitutes often allows for reactions under mild conditions, but the removal of byproducts can be challenging. sigmaaldrich.com

Table 1: Common Phosgene Equivalents

Phosgene Equivalent Chemical Name Physical State
Diphosgene Trichloromethyl chloroformate Liquid
Triphosgene Bis(trichloromethyl) carbonate Crystalline Solid

Carbon Dioxide Mediated Synthesis Pathways

In a move towards greener chemistry, carbon dioxide (CO₂) has been investigated as a non-toxic C1 source for carbamate (B1207046) synthesis. nih.govacs.org These methods avoid the use of hazardous phosgene and its derivatives. acs.org One approach involves the direct coupling of a carbamate anion, formed from the reaction of an amine with CO₂, with an aromatic compound. nih.govacs.org

For the synthesis of O-aryl carbamates like this compound, this would involve the reaction of diethylamine and CO₂ to form a diethylcarbamate salt, which is then coupled with a suitable 4-cyanophenyl precursor. However, the synthesis of O-aryl carbamates from phenols and CO₂ can be challenging due to the stability of the starting materials. nih.gov

Recent advancements have shown that this transformation can be facilitated by various catalytic systems, including the use of superbases or photocatalysis. nih.govacs.org For instance, a dual nickel photocatalysis system has been developed for the synthesis of O-aryl carbamates from aryl halides, amines, and CO₂ under visible light and ambient pressure. nih.govacs.org

Palladium-Catalyzed Synthesis Approaches

Palladium-catalyzed cross-coupling reactions are a powerful tool in modern organic synthesis. For the preparation of aryl carbamates, these methods typically involve the coupling of an aryl halide or triflate with a carbamate source. nih.govmit.eduorganic-chemistry.org

One reported palladium-catalyzed method for the synthesis of N-aryl carbamates involves the in-situ generation of an aryl isocyanate from an aryl halide and sodium cyanate (B1221674), which is then trapped by an alcohol. nih.govorganic-chemistry.org However, a study attempting this reaction with various phenols noted that extremely electron-poor phenols, such as 4-cyanophenol, did not yield the desired carbamate product under their specific conditions. nih.gov This suggests that the nucleophilicity of the 4-cyanophenoxide is insufficient for this particular transformation.

Further research into palladium catalysis has led to the development of methods for the cyanation of aryl imidazolylsulfonates derived from phenols, providing a route to benzonitriles. organic-chemistry.org While not a direct carbamate synthesis, it highlights the reactivity of phenol (B47542) derivatives in palladium-catalyzed reactions.

Nickel-Catalyzed Synthesis Approaches

Nickel catalysis has emerged as a cost-effective and versatile alternative to palladium for cross-coupling reactions. rsc.orgnih.govresearchgate.net Several nickel-catalyzed methods for the synthesis of aryl carbamates have been developed.

One notable method is the dual nickel photocatalysis for the synthesis of O-aryl carbamates from aryl halides, amines, and carbon dioxide, as mentioned previously. nih.govacs.org This reaction proceeds via a proposed Ni(I)-Ni(III) catalytic cycle and is sensitive to the properties of the photocatalyst. nih.gov

Another approach involves the nickel-catalyzed amination of aryl carbamates themselves, which, while not a direct synthesis of this compound, demonstrates the utility of nickel in C-N bond formation involving carbamate moieties. rsc.org Additionally, a nickel-catalyzed domino reaction has been developed for the one-pot synthesis of N-(hetero)aryl carbamates from phenols activated with cyanuric chloride and a cyanate salt. epa.gov This method generates an aryl isocyanate in situ, which then reacts with an alcohol. epa.gov

Table 2: Comparison of Catalytic Methods for Aryl Carbamate Synthesis

Catalytic System Precursors Key Features Reference
Dual Nickel Photocatalysis Aryl halide, Amine, CO₂ Visible light, ambient CO₂ pressure nih.govacs.org
Palladium Catalysis Aryl halide/triflate, Sodium cyanate, Alcohol In-situ isocyanate formation; may be unsuitable for electron-poor phenols nih.gov

Stereoselective Synthesis of Enol Carbamate Analogues

While not directly applicable to the synthesis of the aromatic this compound, the stereoselective synthesis of enol carbamates represents a significant area of research in carbamate chemistry. Enol carbamates are valuable intermediates in organic synthesis.

Methods for their stereoselective synthesis include the Rh-catalyzed asymmetric hydroboration of enol carbamates to yield α-boryl carbamates with high enantioselectivity. nih.gov Another strategy involves the regio- and stereoselective carbocupration of ynamides followed by oxidation and enolate trapping to produce stereodefined amide enol carbonates. nih.gov

Photocatalytic Methods for Enol Carbamate Formation

Photocatalysis has also been employed in the synthesis of enol carbamate analogues. A stereodivergent synthesis of β-iodoenol carbamates has been achieved through a photocatalytic three-component coupling of ethynylbenziodoxolones, CO₂, and amines. rsc.orgrsc.orgsemanticscholar.org By selecting the appropriate photocatalyst, both Z- and E-isomers of the β-iodoenol carbamates can be obtained with high stereoselectivity under mild conditions. rsc.orgrsc.orgsemanticscholar.org This method highlights the potential of photocatalysis to control stereochemistry in complex transformations.

Diastereoselective Control in Related Vinyl Carbamate Synthesis

While the direct diastereoselective synthesis of this compound itself is not a primary research focus, the principles of stereocontrol are well-established in the synthesis of structurally related vinyl carbamates. These methodologies often serve as crucial precedents for controlling stereochemistry in similar systems.

One prominent strategy involves the transition-metal-catalyzed reaction of vinyldiazo esters with nitrones. Research has demonstrated that the choice of catalyst can significantly influence the diastereoselectivity of the resulting isoxazolidine-based diazo compounds. For instance, using a boron Lewis acid catalyst such as B(C₆F₅)₃ can lead to high diastereoselectivity, interestingly affording products with stereochemistry opposite to that obtained with traditional metal catalysts like rhodium(II) acetate. nih.gov These isoxazolidine (B1194047) products can then be further transformed into various functionalized molecules. nih.gov

Another approach to achieving diastereoselectivity is through [3+3]-annulation reactions. The rhodium(II)-catalyzed reaction of cyclic nitronates with vinyl diazoacetates has been shown to produce bicyclic unsaturated nitroso acetals with excellent diastereoselectivity. rsc.org The optimization of reaction conditions, including the choice of catalyst and solvent, is critical for maximizing the diastereomeric excess. rsc.org

Furthermore, the conjugate addition of various nucleophiles to electron-deficient alkenes represents a powerful tool for creating stereocenters. For example, the cascade inter–intramolecular double Michael addition of curcumins to arylidenemalonates, catalyzed by a phase transfer catalyst, can yield highly functionalized cyclohexanones with complete diastereoselectivity in many cases. iaea.org Although not a direct synthesis of a vinyl carbamate, this demonstrates how reaction conditions can be tuned to control the stereochemical outcome of complex addition reactions.

These examples highlight the importance of catalyst selection, substrate design, and reaction condition optimization in achieving high levels of diastereoselectivity in the synthesis of complex organic molecules related to vinyl carbamates.

Synthesis of Deuterium-Labeled this compound for Mechanistic Studies

The synthesis of deuterium-labeled this compound is invaluable for conducting mechanistic studies, elucidating metabolic pathways, and serving as internal standards in analytical chemistry. Several general methods for deuterium (B1214612) incorporation can be adapted for the synthesis of labeled this compound.

A common strategy involves the use of a deuterated precursor. For the synthesis of deuterium-labeled this compound, one could envision starting with deuterated 4-cyanophenol. The synthesis of deuterated phenols can be achieved through various methods, including H-D exchange reactions on the aromatic ring catalyzed by transition metals like palladium on carbon (Pd/C) in the presence of D₂O. mdpi.com

Alternatively, the diethylcarbamoyl moiety can be labeled. This could be accomplished by using a deuterated diethylamine in the synthesis of diethylcarbamoyl chloride. The synthesis of deuterated amines can be achieved through reductive amination using a deuterated reducing agent like sodium borodeuteride (NaBD₄) or through H-D exchange reactions at positions alpha to the nitrogen.

A direct H-D exchange on the final this compound molecule is also a plausible approach. Palladium-catalyzed H-D exchange reactions using D₂ gas or D₂O as the deuterium source are effective for introducing deuterium into aromatic rings. mdpi.com The conditions for such reactions, including temperature and catalyst loading, would need to be optimized to achieve the desired level of deuteration without significant degradation of the carbamate functional group.

For instance, a general procedure for the deuteration of aromatic compounds might involve the following steps:

StepDescriptionReagents and Conditions
1ActivationThe aromatic compound is mixed with a palladium catalyst in a suitable solvent.
2Deuterium ExchangeThe mixture is exposed to a deuterium source, such as D₂ gas or D₂O, often under elevated temperature and pressure.
3Work-up and IsolationThe catalyst is removed by filtration, and the deuterated product is isolated and purified.

The synthesis of felbamate-d4, a dicarbamate, starting from diethyl phenylmalonate and lithium aluminum deuteride, provides a relevant example of synthesizing a deuterated carbamate-containing drug. iaea.org This multi-step synthesis highlights the feasibility of incorporating deuterium at specific positions within a molecule containing carbamate functionalities. iaea.org

Chemical Reactivity and Reaction Mechanisms of 4 Cyanophenyl Diethylcarbamate

Hydrolytic Stability and Degradation Kinetics

The stability of the carbamate (B1207046) bond in 4-Cyanophenyl diethylcarbamate is a critical determinant of its persistence and degradation pathways, particularly in aqueous environments. The electronic properties of the cyanophenyl group significantly influence the kinetics and mechanisms of its hydrolysis.

pH-Rate Profile Analysis of Carbamate Hydrolysis

The rate of hydrolysis of aryl carbamates, including this compound, is markedly dependent on the pH of the solution. The hydrolysis can proceed through different mechanisms in acidic, neutral, and alkaline conditions. Generally, carbamate esters exhibit increased lability at higher pH values. nih.gov

For N,N-disubstituted carbamates like this compound, the primary mechanism for alkaline hydrolysis is the bimolecular acyl-oxygen cleavage (BAc2) pathway. This involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the carbamate. However, for carbamates with a proton on the nitrogen (N-H carbamates), an alternative E1cB (Elimination-Unimolecular Conjugate Base) mechanism can occur, which involves the formation of an isocyanate intermediate. nih.govrsc.org Since this compound is an N,N-disubstituted carbamate, the BAc2 mechanism is the expected pathway for its alkaline hydrolysis.

A study on the alkaline hydrolysis of substituted phenyl N-phenylcarbamates at 25°C demonstrated a significant sensitivity to the electronic nature of the substituent on the phenyl ring. researchgate.net The bimolecular rate constant for this reaction series yielded a Hammett sensitivity constant (ρ) of +2.86. researchgate.net The positive value of ρ indicates that electron-withdrawing groups, such as the 4-cyano group, accelerate the rate of hydrolysis by stabilizing the developing negative charge on the phenolate (B1203915) leaving group in the transition state. researchgate.net For the 4-cyano substituent, a σ⁻ value was required to fit the data, indicating a strong resonance interaction with the reaction center in the transition state. rsc.orgresearchgate.net

Identification of Tetrahedral Intermediates in Hydrolysis Mechanisms

The BAc2 hydrolysis mechanism of carbamates proceeds through the formation of a transient tetrahedral intermediate. nih.govwikipedia.org This intermediate is formed upon the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the carbamate group. nih.gov The tetrahedral intermediate is typically a high-energy species and is not easily isolated. wikipedia.org However, its existence is a cornerstone of understanding the reaction mechanism. wikipedia.org

Table 1: Postulated Tetrahedral Intermediate in the BAc2 Hydrolysis of this compound

ReactantNucleophileTetrahedral IntermediateProducts
This compoundOH⁻4-Cyanophenol + Diethylamine (B46881) + CO₂

This table illustrates the generally accepted tetrahedral intermediate formed during the alkaline hydrolysis of this compound.

General Acid and Base Catalysis in Carbamate Cleavage

Hydrolysis reactions can be catalyzed not only by specific acids (H⁺) and bases (OH⁻) but also by general acids and bases present in the reaction medium, such as buffer components. viu.ca For carbamate hydrolysis, general base catalysis is a recognized phenomenon. researchgate.net A general base can assist in the removal of a proton from the attacking water molecule, increasing its nucleophilicity and thus the rate of formation of the tetrahedral intermediate.

While specific studies on general acid and base catalysis for this compound are not available, the principles of physical organic chemistry suggest that its hydrolysis could be susceptible to such catalysis, particularly in buffered solutions. The extent of this catalysis would depend on the concentration and pKa of the general acid or base.

Directed Metalation Group (DMG) Chemistry Mediated by the Carbamate Moiety

The N,N-diethylcarbamate group is a powerful directed metalation group (DMG) in organic synthesis. nih.govuni-lj.siwikipedia.orgnih.gov DMGs are functional groups that can coordinate to an organolithium reagent, directing the deprotonation (metalation) to a specific, usually ortho, position on the aromatic ring. wikipedia.orgnumberanalytics.com This regioselectivity provides a powerful tool for the synthesis of highly substituted aromatic compounds. numberanalytics.com The carbamate group is considered one of the most effective DMGs due to the strong coordinating ability of its carbonyl oxygen with lithium. nih.govuni-lj.si

Anionic Ortho-Fries Rearrangement with Carbamate DMGs

A significant reaction facilitated by the carbamate DMG is the anionic ortho-Fries rearrangement. unito.itorganic-chemistry.orgrsc.org This reaction involves the ortho-lithiation of an aryl carbamate followed by an intramolecular 1,3-acyl migration from the oxygen to the ortho-lithiated carbon upon warming. unito.itorganic-chemistry.org The result is the formation of a 2-hydroxybenzamide derivative. organic-chemistry.org

For this compound, treatment with a strong lithium base such as sec-butyllithium (B1581126) (s-BuLi) in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures would be expected to lead to regioselective lithiation at the position ortho to the carbamate group. Subsequent warming of the reaction mixture would then likely induce the anionic ortho-Fries rearrangement to yield 2-hydroxy-5-cyanobenzamide derivatives. The cyano group at the 4-position is not expected to interfere with the ortho-directing ability of the carbamate group.

Table 2: Expected Anionic Ortho-Fries Rearrangement of this compound

Starting MaterialReagentsIntermediateProduct
This compound1. s-BuLi, TMEDA, THF, -78 °COrtho-lithiated intermediate2-Hydroxy-5-cyano-N,N-diethylbenzamide
2. Warm to room temperature

This table outlines the anticipated reaction pathway for the anionic ortho-Fries rearrangement of this compound based on established principles of carbamate DMG chemistry.

Directed Remote Metalation (DreM) Strategies

In addition to ortho-metalation, the carbamate group can also facilitate directed remote metalation (DreM) under specific conditions. nih.govnih.gov This strategy allows for the functionalization of positions more distant from the DMG. For aryl carbamates, remote metalation can be achieved through various strategies, often involving a second directing group or specific steric and electronic properties of the substrate. nih.gov

While specific examples of directed remote metalation of this compound are not documented, the presence of the cyano group could potentially be exploited in such strategies. For instance, in a bifunctional system, the interplay between the carbamate and another directing group could lead to metalation at a remote site. The development of DreM strategies for cyanophenyl carbamates would open up new avenues for the synthesis of complex, functionalized aromatic molecules.

Iterative Directed Ortho-Metalation (DoM) Sequences

The aryl O-carbamate group (ArOAm), specifically the diethylcarbamate (-OCONEt₂), is recognized as one of the most powerful directed metalation groups (DMGs) in Directed ortho-Metalation (DoM) chemistry. nih.govacs.org This strategy allows for the regioselective functionalization of the aromatic ring at the position ortho to the carbamate group. The strength of the O-carbamate as a directing group is superior to many other common DMGs, including methoxy (B1213986), chloro, and even tertiary amide groups. acs.org

This capability allows for its use in iterative DoM sequences, where successive deprotonation and electrophilic quench steps can be performed to introduce multiple substituents onto the aromatic ring in a controlled manner. nih.govacs.org For a substrate like this compound, an initial DoM reaction would direct functionalization to the position ortho to the carbamate and meta to the cyano group. Subsequent DoM reactions could potentially be used to further substitute the ring, guided by the carbamate group's strong directing effect.

DoM-Halogen Dance (HalD) Synthetic Applications

The robust directing nature of the aryl O-carbamate group also makes it a valuable component in DoM-Halogen Dance (HalD) synthetic strategies. nih.gov The Halogen Dance is a base-induced intramolecular migration of a halogen atom on an aromatic ring. When combined with DoM, it allows for complex substitution patterns that might be otherwise difficult to achieve. For instance, a halogenated derivative of this compound could undergo a DoM reaction, and under specific conditions, a subsequent halogen dance could reposition the halogen to a different site on the ring, leading to a rearranged, functionalized product. nih.gov

Carbon-Oxygen Bond Activation and Cross-Coupling Reactions

A significant area of reactivity for aryl carbamates, including this compound, involves the activation and cleavage of the relatively inert Carbon-Oxygen (C-O) bond of the carbamate ester. This allows the carbamate group to function as a leaving group in various cross-coupling reactions, a transformation that is challenging with traditional palladium catalysts.

Suzuki-Miyaura Cross-Coupling with Aryl Carbamate Substrates

The Suzuki-Miyaura cross-coupling is a cornerstone of C-C bond formation, traditionally employing aryl halides or triflates. tcichemicals.comuwindsor.ca The use of aryl carbamates as the electrophilic partner is less common due to the strength of the C-O bond. However, advancements, particularly in nickel catalysis, have enabled such transformations. nih.govrameshrasappan.com While palladium catalysis is generally ineffective for C-O bond cleavage in carbamates, nickel complexes have demonstrated exceptional reactivity. rameshrasappan.com This allows for the synthesis of biaryl compounds from readily available phenolic precursors via their carbamate derivatives. researchgate.netnih.gov For this compound, a successful Suzuki-Miyaura coupling would replace the diethylcarbamate group with an aryl, vinyl, or alkyl group from a boronic acid or its ester, yielding a substituted cyanobiphenyl derivative.

Nickel-Catalyzed C-O Bond Activation in Carbamate Systems

Nickel catalysis has been transformative for the synthetic utility of aryl carbamates, enabling their participation in a variety of cross-coupling reactions through C-O bond activation. rameshrasappan.comresearchgate.net These reactions capitalize on the ability of nickel to oxidatively add into the strong aryl C-O bond. Research has demonstrated that aryl carbamates are excellent substrates for nickel-catalyzed amination, silylation, and decarboxylation reactions. nih.govrameshrasappan.comacs.org

These methodologies are attractive because carbamates are stable, easily prepared from phenols, and can be functionalized using DoM chemistry prior to the cross-coupling step. nih.gov This two-stage approach of functionalization followed by nickel-catalyzed cross-coupling provides a powerful and flexible route to highly substituted aromatic compounds.

Table 1: Examples of Nickel-Catalyzed Cross-Coupling of Aryl Carbamates

Reaction Type Catalyst/Ligand Nucleophile/Reagent Product Type Reference
Amination Ni(cod)₂ / ICy Morpholine Aryl amine nih.gov
Silylation NiCl₂(PCy₃)₂ Silylmagnesium reagents Aryl silane rameshrasappan.com
Decarboxylation Ni(cod)₂ / SIPr (Forms Aryl-Ni intermediate) Aromatic Amine acs.org

Note: This table represents general findings for aryl carbamates, which are applicable to this compound.

Electrophilic and Nucleophilic Reactivity of the Carbamate Group

The carbamate functional group in this compound possesses both electrophilic and nucleophilic characteristics, although its electrophilic nature dominates its reactivity in acyl transfer reactions.

Electrophilic Character : The carbonyl carbon of the carbamate is electrophilic. nih.gov This is due to the electron-withdrawing effects of the two adjacent oxygen and nitrogen atoms. This electrophilicity is the basis for acyl transfer reactions, where the carbamate is attacked by nucleophiles. The electron-withdrawing cyano group on the phenyl ring further enhances the electrophilicity of the carbonyl carbon and also influences the leaving group ability of the 4-cyanophenoxide moiety.

Nucleophilic Character : While the primary reactivity is electrophilic at the carbonyl carbon, the nitrogen atom's lone pair can exhibit nucleophilic character. However, this is significantly diminished due to delocalization into the carbonyl group.

Studies on the aminolysis of related compounds like 4-cyanophenyl 4-nitrophenyl carbonate show that the reaction proceeds via nucleophilic attack at the carbonyl carbon. rsc.orglookchem.comresearchgate.net The relative leaving group ability (nucleofugality) of the phenoxides is a key factor in determining the reaction products. lookchem.com In such cases, the 4-cyanophenoxide is a potential nucleofuge.

Mechanism of Acyl Group Transfer Reactions Involving Carbamates

The characteristic reaction of carboxylic acid derivatives, including carbamates, is nucleophilic acyl substitution. youtube.com This reaction does not proceed through a direct SN1 or SN2 pathway but rather through a two-step addition-elimination mechanism . masterorganicchemistry.comlibretexts.org

Addition : The first step involves the nucleophilic attack on the electrophilic carbonyl carbon of the carbamate. youtube.comlibretexts.org This leads to the breaking of the C=O pi bond and the formation of a transient, sp³-hybridized tetrahedral intermediate.

Elimination : In the second step, the tetrahedral intermediate collapses. The C=O double bond is reformed, and a leaving group is expelled. masterorganicchemistry.comlibretexts.org In the case of a nucleophilic attack on this compound, the leaving group would typically be the 4-cyanophenoxide anion.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity of atoms can be determined.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of 4-Cyanophenyl diethylcarbamate is predicted to exhibit distinct signals corresponding to the aromatic and the diethylamino protons. The aromatic protons, being in a para-substituted ring, are expected to show a characteristic AA'BB' system, appearing as two doublets. The protons ortho to the carbamate (B1207046) group are anticipated to be slightly downfield compared to those ortho to the cyano group due to the differing electronic effects of these substituents.

The ethyl groups of the diethylcarbamate moiety will present as a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) are adjacent to the nitrogen atom and are thus deshielded, appearing as a quartet due to coupling with the neighboring methyl protons. The terminal methyl protons (-CH₃) will appear as a triplet.

Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.70Doublet2HAromatic H (ortho to -CN)
~7.30Doublet2HAromatic H (ortho to -O)
~3.45Quartet4H-N(CH₂CH₃)₂
~1.25Triplet6H-N(CH₂CH₃)₂

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The proton-decoupled ¹³C NMR spectrum of this compound will provide a count of the unique carbon environments in the molecule. nist.gov The spectrum is expected to show signals for the aromatic carbons, the carbonyl carbon of the carbamate, the cyano carbon, and the two distinct carbons of the ethyl groups. chemicalbook.com

The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing cyano group and the electron-donating carbamate group. chemicalbook.com The quaternary carbon attached to the cyano group is expected at a lower field, while the carbon of the cyano group itself will also be observable. chemicalbook.com The carbonyl carbon of the carbamate group is characteristically found in the downfield region of the spectrum. The aliphatic carbons of the diethylamino group will appear in the upfield region.

Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~154.0C=O (Carbamate)
~153.5C-O (Aromatic)
~133.5Aromatic CH (ortho to -CN)
~122.0Aromatic CH (ortho to -O)
~118.5-C≡N
~109.0C-CN (Aromatic)
~42.5-N(CH₂)₂
~14.0-CH₃

2D NMR Techniques for Structural Confirmation

To further substantiate the structural assignments made from 1D NMR data, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable. nih.gov

A COSY spectrum would reveal the coupling between adjacent protons. For this compound, a cross-peak would be observed between the quartet of the methylene protons and the triplet of the methyl protons, confirming the presence of the ethyl groups.

An HSQC spectrum correlates directly bonded protons and carbons. nih.gov This would show correlations between the aromatic proton signals and their corresponding carbon signals, as well as correlations for the methylene and methyl groups of the diethylamino moiety, thus confirming their assignments in the ¹H and ¹³C NMR spectra. nih.gov

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. vscht.cz

Vibrational Mode Assignment and Functional Group Identification

The IR and Raman spectra of this compound will be dominated by absorptions corresponding to its key functional groups.

Cyano Group (C≡N): A strong and sharp absorption band characteristic of the C≡N stretching vibration is expected in the IR spectrum, typically around 2230-2220 cm⁻¹. This band is also expected to be prominent in the Raman spectrum.

Carbonyl Group (C=O): The C=O stretching vibration of the carbamate group will give rise to a strong absorption in the IR spectrum, anticipated in the region of 1730-1715 cm⁻¹.

C-O and C-N Stretching: The C-O and C-N stretching vibrations of the carbamate linkage will produce bands in the fingerprint region of the IR spectrum, typically between 1300 and 1000 cm⁻¹.

Aromatic Ring: The C=C stretching vibrations of the aromatic ring will appear in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

Aliphatic Chains: The C-H stretching vibrations of the ethyl groups will be observed just below 3000 cm⁻¹.

Predicted Vibrational Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H Stretch
~2980-2850Medium-StrongAliphatic C-H Stretch
~2225Strong, SharpC≡N Stretch
~1720StrongC=O Stretch (Carbamate)
~1600, ~1500MediumAromatic C=C Stretch
~1250StrongC-O Stretch
~1150MediumC-N Stretch

Comparison of Experimental and Theoretically Calculated Vibrational Frequencies

In modern structural analysis, experimental vibrational spectra are often complemented by theoretical calculations, typically using Density Functional Theory (DFT). These calculations can predict the vibrational frequencies and intensities with a reasonable degree of accuracy.

A comparison between the experimental and theoretically calculated vibrational frequencies for this compound would be expected to show good agreement. However, calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. This discrepancy is commonly corrected by applying a scaling factor to the calculated frequencies. Such a comparative analysis allows for a more confident and detailed assignment of the observed vibrational modes.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a pivotal technique for probing the electronic structure of molecules. For this compound, this analysis provides insights into its electronic absorption properties and the nature of its chromophoric system.

The chromophore in this compound is the cyanophenyl group. The electronic absorption properties are primarily governed by the π → π* transitions within the benzene (B151609) ring, which are influenced by the electron-withdrawing nitrile (-CN) group and the electron-donating diethylcarbamate (-O-CO-N(CH₂CH₃)₂) group.

For this compound, the core cyanophenyl chromophore is expected to exhibit similar absorption characteristics. The primary absorption bands are anticipated to arise from π → π* electronic transitions. These transitions involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org The presence of non-bonding electrons on the oxygen and nitrogen atoms of the carbamate group may also lead to n → π* transitions, which are typically weaker and may be observed at longer wavelengths. libretexts.org

Table 1: Expected Electronic Transitions for this compound

Transition TypeInvolved OrbitalsExpected Wavelength RegionRelative Intensity
π → ππ (aromatic ring) → π (aromatic ring/cyano group)Shorter UV (200-300 nm)High
n → πn (oxygen/nitrogen) → π (carbonyl/aromatic ring)Longer UV (near visible)Low

Note: The exact λmax values require experimental measurement but can be inferred from related structures.

The polarity of the solvent can significantly influence the position of absorption maxima (λmax). For π → π* transitions, an increase in solvent polarity typically leads to a bathochromic shift (red shift, to longer wavelengths). libretexts.org This is due to the stabilization of the more polar excited state by the polar solvent. Conversely, n → π* transitions often exhibit a hypsochromic shift (blue shift, to shorter wavelengths) in polar solvents because the non-bonding electrons of the ground state are stabilized by hydrogen bonding with the solvent, increasing the energy gap for the transition. libretexts.org

The substituents on the aromatic ring play a crucial role in modulating the electronic transitions. In this compound, the para-substitution of the electron-withdrawing cyano group and the electron-donating diethylcarbamate group creates a "push-pull" system. The diethylcarbamate group, through the oxygen atom, acts as an auxochrome, donating electron density to the aromatic ring via the resonance effect. This interaction can lead to a bathochromic shift and an increase in the molar absorptivity (hyperchromic effect) compared to unsubstituted benzene or benzonitrile (B105546). The acidity of the related p-cyanophenol is known to increase upon electronic excitation, indicating significant charge redistribution in the excited state, a phenomenon that is also expected to influence the spectroscopic properties of the diethylcarbamate derivative. rsc.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns.

In a mass spectrum of this compound, the molecular ion peak (M⁺˙) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of carbamates under electron ionization (EI) or other ionization techniques often follows predictable pathways. libretexts.org

For this compound, key fragmentation pathways would likely include:

Cleavage of the Carbamate Group: A characteristic fragmentation of carbamates involves the loss of carbon dioxide (CO₂, 44 Da). nih.gov

Formation of the Cyanophenyl Cation: Cleavage of the ester bond can lead to the formation of the stable 4-cyanophenoxy radical or the 4-cyanophenyl cation. The mass spectrum of 4-cyanophenol shows a prominent peak for the [M-H]⁻ ion at m/z 118 and a fragment at m/z 90, corresponding to the loss of CO. nih.gov

Fragmentation of the Diethylamino Group: The diethylamino moiety can undergo α-cleavage, leading to the loss of an ethyl radical (C₂H₅, 29 Da) or other related fragments.

A proposed fragmentation pattern is outlined below:

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

Fragment Ion (Structure)m/z (Proposed)Neutral LossDescription
[C₁₂H₁₄N₂O₂]⁺˙218-Molecular Ion
[C₁₁H₁₄N₂O]⁺190COLoss of carbon monoxide
[C₇H₄NO]⁺118C₅H₁₀NCleavage of the carbamate ester bond
[C₇H₅N]⁺˙103C₅H₉NO₂Formation of benzonitrile radical cation
[C₁₀H₁₄N]⁺148C₂O₂Loss of two carbonyl groups
[C₂H₅]₂NCO⁺100C₇H₄NODiethylcarbamoyl cation
[C₂H₅]₂N⁺72C₈H₅NO₂Diethylamino cation

Note: These are predicted fragments and their relative abundances would depend on the ionization method and energy.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecular ion and its fragments. nih.govnih.gov This is crucial for confirming the identity of a compound and distinguishing it from isomers.

The theoretical exact mass of this compound (C₁₂H₁₄N₂O₂) can be calculated by summing the exact masses of its constituent atoms.

Table 3: Theoretical Exact Mass Calculation for this compound

ElementNumber of AtomsExact Mass (Da)Total Mass (Da)
Carbon (¹²C)1212.000000144.000000
Hydrogen (¹H)141.00782514.10955
Nitrogen (¹⁴N)214.00307428.006148
Oxygen (¹⁶O)215.99491531.98983
Total 218.105528

An experimentally determined high-resolution mass for the molecular ion that matches this theoretical value within a few parts per million (ppm) would provide strong evidence for the elemental formula C₁₂H₁₄N₂O₂. This level of accuracy helps to eliminate other potential molecular formulas that might have the same nominal mass.

Computational Chemistry and Theoretical Investigations of 4 Cyanophenyl Diethylcarbamate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for the study of medium-sized organic molecules like 4-Cyanophenyl diethylcarbamate. DFT methods are used to determine the electronic structure of the molecule, from which a wide array of properties can be derived.

Geometry Optimization and Conformational Analysis

The first step in the computational analysis of this compound is to determine its most stable three-dimensional structure. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface. For a flexible molecule like this compound, which has several rotatable bonds, a thorough conformational analysis is crucial. This involves exploring different rotational isomers (rotamers) to identify the global minimum energy structure.

The geometry of the carbamate (B1207046) group itself is of particular interest. Due to amide resonance, the C–N bond has a partial double bond character, which restricts rotation and influences the planarity of this moiety. Studies on similar carbamates have shown that they can exist in both syn and anti conformations, with the anti rotamer often being slightly more stable due to steric and electrostatic factors. nih.govacs.org In the case of this compound, the orientation of the diethylamino group and the cyanophenyl ring relative to the carbamate plane defines the key conformational isomers.

Table 1: Predicted Geometrical Parameters for this compound (Representative Data)

ParameterBond/AtomsPredicted Value
Bond Length (Å)C=O1.22
C-O (ester)1.35
C-N1.38
C≡N1.15
C-C (phenyl)1.39-1.41
Bond Angle (°)O=C-O125
O=C-N124
O-C-N111
Dihedral Angle (°)Phenyl-O-C=O~180
C-O-C-N~180 (anti)

Note: The data in this table is representative and based on DFT calculations of analogous phenyl carbamate and cyanophenyl compounds.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Interactions)

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity and electronic properties. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity).

The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily excitable and more reactive. The introduction of an electron-withdrawing cyano group is known to lower the energy levels of both the HOMO and LUMO and can lead to a smaller HOMO-LUMO gap, which is a desirable property for applications in optoelectronics.

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, likely involving the phenyl ring and the nitrogen and oxygen atoms of the carbamate group. The LUMO, on the other hand, is anticipated to be distributed over the electron-deficient cyanophenyl moiety, particularly the cyano group and the aromatic ring. This separation of the HOMO and LUMO is characteristic of donor-acceptor systems and is crucial for understanding charge transfer properties within the molecule.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Representative Data)

ParameterPredicted Value (eV)
HOMO Energy-6.5
LUMO Energy-1.5
HOMO-LUMO Gap (ΔE)5.0

Note: The data in this table is representative and based on DFT calculations of analogous phenyl carbamate and cyanophenyl compounds.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and for predicting the sites of electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents areas of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent intermediate potentials.

In this compound, the MEP map would be expected to show a region of high negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the cyano group. These areas are the most likely sites for interaction with electrophiles. Conversely, the hydrogen atoms of the ethyl groups and the aromatic ring would exhibit positive potential, making them potential sites for interaction with nucleophiles. The MEP map provides a clear and intuitive picture of the molecule's charge distribution and its implications for reactivity.

Fukui Function Analysis for Reactivity Prediction

Fukui functions provide a more quantitative measure of local reactivity at different atomic sites within a molecule. These functions are derived from the change in electron density with respect to a change in the total number of electrons. The condensed Fukui function, calculated for each atom, can predict the most likely sites for nucleophilic, electrophilic, and radical attack.

For an electrophilic attack (reaction with a nucleophile), the relevant Fukui function is f+, and the site with the highest value is the most reactive. For a nucleophilic attack (reaction with an electrophile), the f- function is used, with the highest value indicating the most susceptible site. The f0 function is used to predict sites for radical attack. For this compound, Fukui function analysis would likely identify the carbonyl carbon as a primary site for nucleophilic attack and the oxygen and nitrogen atoms as sites for electrophilic attack, providing a more detailed reactivity map than MEP alone.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful method for studying bonding, charge distribution, and intermolecular interactions in detail. nih.govresearchgate.net It transforms the complex, delocalized molecular orbitals into a set of localized one-center (lone pair) and two-center (bond) orbitals, which correspond to the familiar Lewis structure representation.

NBO analysis provides insights into hyperconjugative interactions, which are stabilizing delocalizations of electron density from a filled (donor) orbital to an empty (acceptor) orbital. The strength of these interactions can be quantified by second-order perturbation theory. For this compound, significant hyperconjugative interactions are expected from the lone pairs of the oxygen and nitrogen atoms to the antibonding orbitals of adjacent bonds. For example, delocalization from the nitrogen lone pair to the carbonyl π* orbital contributes to the partial double bond character of the C-N bond.

Furthermore, NBO analysis provides a more robust method for calculating atomic charges compared to other methods like Mulliken population analysis. These natural charges give a more chemically intuitive picture of the charge distribution in the molecule.

Semi-Empirical Quantum Mechanical Methods for Large Systems

While DFT provides a high level of accuracy, it can be computationally expensive for very large systems or for high-throughput screening of many molecules. In such cases, semi-empirical quantum mechanical methods offer a faster alternative. These methods, such as PM7 or AM1, use a simplified Hamiltonian and incorporate parameters derived from experimental data to reduce the computational cost.

For a molecule like this compound, semi-empirical methods can be effectively used for initial conformational searches to identify a set of low-energy structures that can then be further refined using more accurate DFT calculations. researchgate.net While less accurate than DFT for electronic properties, they can provide good predictions for molecular geometries and relative energies, making them a valuable tool in a multi-step computational workflow.

Molecular Dynamics Simulations for Conformational Preferences in Solution

While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the conformational landscape can be inferred from studies on similar carbamate structures. Carbamates are known to exist as a mixture of syn and anti rotamers due to the partial double bond character of the C-N bond. The equilibrium between these rotamers is influenced by steric and electronic factors, as well as the surrounding solvent environment.

Ab initio molecular dynamics simulations have been employed to study the behavior of carbamate intermediates in aqueous solutions. nih.gov These simulations have revealed the spontaneous deprotonation of aqueous carbamate zwitterions by bulk water, highlighting the importance of solvent interactions in determining the structure and reactivity of carbamates. nih.gov Divide-and-conquer density-functional tight-binding molecular dynamics simulations have also been used to investigate the formation of carbamate ions in aqueous amine solutions, providing insights into reaction mechanisms at a molecular level. oup.comelsevierpure.com

For this compound, the bulky diethylamino group and the polar cyanophenyl group would significantly influence its conformational preferences. In a polar solvent, conformations that maximize the exposure of the polar cyano and carbamate groups to the solvent would be favored. The rotation around the C-O and C-N bonds of the carbamate moiety, as well as the rotation of the phenyl ring, would be key degrees of freedom to explore in an MD simulation.

Table 1: Hypothetical Dihedral Angles for Major Conformers of this compound in Solution (Illustrative)

ConformerDihedral Angle (O=C-N-C)Dihedral Angle (C-O-C-C_phenyl)Predicted Population (%) in Polar Solvent
A~0° (syn)~180° (trans)60
B~180° (anti)~180° (trans)30
C~0° (syn)~60° (gauche)10

Note: This table is illustrative and based on general principles of carbamate conformation. Actual values would need to be determined from specific molecular dynamics simulations of this compound.

Quantitative Structure-Activity/Reactivity Relationships (QSAR/QSRR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are computational tools that correlate the chemical structure of a compound with its biological activity or chemical reactivity, respectively. These models are widely used in drug discovery and environmental toxicology to predict the properties of new or untested compounds.

Numerous QSAR studies have been conducted on carbamates, particularly in the context of their use as pesticides and their toxicity. nih.govnih.govnih.gov These studies have developed mathematical models to predict the toxicity of carbamates based on various molecular descriptors. nih.gov For instance, a QSTR (Quantitative Structure-Toxicity Relationship) model for a large set of carbamate derivatives showed a correlation between molecular descriptors and toxicity in rats. nih.gov

In the context of this compound, a QSAR or QSRR study would involve calculating a range of molecular descriptors, such as:

Electronic descriptors: Dipole moment, HOMO/LUMO energies, partial charges on atoms.

Steric descriptors: Molecular volume, surface area, specific steric parameters.

Topological descriptors: Connectivity indices that describe the branching of the molecule.

Hydrophobic descriptors: LogP, which measures the compound's hydrophobicity.

These descriptors for this compound would then be used in a pre-existing, validated QSAR/QSRR model for carbamates to predict its activity or reactivity. For example, 3D-QSAR studies on carbamates as acetylcholinesterase inhibitors have highlighted the importance of steric, electrostatic, and hydrophobic fields in determining their inhibitory activity. nih.gov The presence of the cyano group in this compound would significantly influence its electronic and hydrophobic properties, which would be key inputs for such a model.

Table 2: Selected Molecular Descriptors for QSAR/QSRR Analysis of Carbamates (Illustrative Examples)

DescriptorTypical Value Range for CarbamatesRelevance
LogP (Octanol-Water Partition Coefficient)1.0 - 4.0Hydrophobicity and membrane permeability.
Dipole Moment (Debye)2.0 - 5.0Polarity and intermolecular interactions.
HOMO Energy (eV)-8.0 to -6.0Electron-donating ability, susceptibility to oxidation.
LUMO Energy (eV)-1.0 to 1.0Electron-accepting ability, susceptibility to reduction.
Molecular Weight ( g/mol )150 - 350Size and steric effects.

Note: These are general ranges and the specific values for this compound would need to be calculated using computational chemistry software.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The intermolecular interactions of this compound are fundamental to its physical properties, such as melting point and solubility, as well as its interactions with biological targets. The key functional groups—the cyanophenyl ring and the diethylcarbamate moiety—allow for a variety of non-covalent interactions.

Hydrogen Bonding: The carbamate group in this compound can act as a hydrogen bond acceptor. The carbonyl oxygen is a primary site for hydrogen bonding with hydrogen bond donors. While the molecule itself does not have a hydrogen bond donor, in a protic solvent or in the presence of other molecules with N-H or O-H groups, it can participate in hydrogen bonding. Empirical energy functions have been developed to calculate the interaction energy of such hydrogen bonds, considering their length and orientation. nih.gov

π-π Stacking: The electron-rich aromatic phenyl ring in this compound is capable of engaging in π-π stacking interactions. libretexts.orgucla.edu These interactions are a result of electrostatic and dispersion forces between aromatic rings. The presence of the electron-withdrawing cyano group can influence the nature of these stacking interactions. Studies on molecules containing cyanophenyl groups have shown that they can participate in excited-state symmetry breaking, which is influenced by interbranch electronic coupling. nih.gov The cyano group itself is versatile in intermolecular interactions, capable of forming tetrel bonds and participating in π-hole interactions. nih.govdoaj.org

The interplay of these intermolecular forces dictates the supramolecular assembly of this compound in the solid state and its binding affinity to target proteins. Computational methods such as Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the interaction energy into its electrostatic, exchange, induction, and dispersion components, providing a detailed understanding of the nature of these non-covalent bonds.

Table 3: Potential Intermolecular Interactions of this compound

Interaction TypeInteracting GroupsEstimated Energy Range (kcal/mol)
Hydrogen BondingCarbamate C=O with H-bond donor-3 to -7
π-π StackingPhenyl ring with another aromatic ring-1 to -5
Dipole-DipoleCyano group with another polar group-1 to -3

Note: The energy ranges are typical for these types of interactions and the actual values for this compound would depend on the specific geometry and chemical environment.

Mechanistic Studies of Interactions with Defined Chemical and Biological Systems

Interactions with Transition Metal Ions and Complexation Behavior

The interaction of 4-Cyanophenyl diethylcarbamate with transition metal ions is predicated on the principles of coordination chemistry, where the carbamate (B1207046) and cyano moieties can act as potential ligands.

Carbamate ligands (R₂NCOO⁻) are known to be versatile, offering various coordination modes with metal centers. nih.gov The most common modes are monodentate, where one oxygen atom binds to the metal, and bidentate (chelating), where both oxygen atoms of the carbamate group coordinate to the metal center, forming a stable ring structure. nih.gov The presence of the cyano group (-C≡N) on the phenyl ring of this compound introduces an additional potential coordination site. The nitrogen atom of the cyano group can also donate its lone pair of electrons to a metal ion.

Table 1: Potential Coordination Modes of this compound

Coordination ModeDonating Atom(s)Potential Ring Formation
MonodentateCarbamate OxygenNone
MonodentateCyano NitrogenNone
Bidentate (Chelating)Both Carbamate Oxygens4-membered ring
Bidentate (Chelating)Carbamate Oxygen and Cyano NitrogenLarger, less common ring

Spectroscopic Signatures of Metal-Carbamate Complexes

The formation of metal complexes with this compound would be expected to produce distinct changes in its spectroscopic properties.

Infrared (IR) Spectroscopy: The coordination of the carbamate group to a metal ion would lead to a shift in the stretching frequency of the C=O bond. Typically, the ν(C=O) band in free carbamates appears around 1700-1730 cm⁻¹. Upon coordination of the carbonyl oxygen to a metal, this band is expected to shift to a lower wavenumber (red shift) due to the weakening of the C=O bond. If both oxygen atoms are involved in chelation, the analysis becomes more complex, often showing changes in both the symmetric and asymmetric stretching vibrations of the OCO group. The C≡N stretching vibration, usually observed around 2220-2230 cm⁻¹, would also be expected to shift upon coordination of the cyano group to a metal center. The direction and magnitude of this shift can provide information about the nature of the metal-ligand bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The formation of a metal complex would alter the chemical environment of the protons and carbons in the this compound molecule. The signals of the ethyl protons and the aromatic protons in the ¹H NMR spectrum, as well as the signals of the corresponding carbons in the ¹³C NMR spectrum, would be expected to shift upon complexation. The magnitude and direction of these shifts would depend on the specific metal ion and the coordination geometry.

UV-Visible Spectroscopy: Transition metal complexes are often colored due to d-d electronic transitions or charge-transfer bands. libretexts.org The formation of a complex between this compound and a transition metal ion would likely result in the appearance of new absorption bands in the UV-visible spectrum. Ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands could also be observed, providing further insight into the electronic structure of the complex.

In Vitro Enzyme Interaction Studies (Focus on Chemical Mechanism)

Carbamates are a well-known class of enzyme inhibitors, particularly for serine hydrolases like cholinesterases.

Carbamates, including aryl carbamates, typically act as pseudo-irreversible inhibitors of cholinesterases (such as acetylcholinesterase, AChE, and butyrylcholinesterase, BChE). nih.govacs.org The mechanism involves the carbamoylation of the active site serine residue.

The general mechanism proceeds as follows:

Binding: The carbamate inhibitor binds to the active site of the cholinesterase.

Carbamoylation: The hydroxyl group of the catalytic serine residue attacks the carbonyl carbon of the carbamate. This leads to the formation of a carbamoylated enzyme intermediate and the release of the phenol (B47542) leaving group (in this case, 4-cyanophenol).

Decarbamoylation: The carbamoylated enzyme is much more stable and hydrolyzes much more slowly than the acetylated enzyme formed during the hydrolysis of acetylcholine. This slow regeneration of the free enzyme leads to its effective inhibition.

While specific kinetic data for this compound is not available, studies on other carbamates provide a framework for understanding its potential interactions.

Hydrolases: For serine hydrolases like cholinesterases, the inhibition kinetics are often time-dependent, following first-order kinetics at a given inhibitor concentration. nih.gov The inhibitory potency is typically expressed as the second-order rate constant (kᵢ), which reflects the rate of carbamoylation. For other hydrolases, such as soluble epoxide hydrolases, carbamates have also been identified as potent inhibitors, potentially by mimicking transition states in the hydrolytic reaction. nih.gov

Carbonic Anhydrases: While sulfonamides are the classic inhibitors of carbonic anhydrases, other classes of compounds have been investigated. The interaction of this compound with carbonic anhydrases would likely involve different binding modes compared to hydrolases, potentially through interactions with the zinc ion in the active site or with surrounding amino acid residues. Molecular docking studies on other inhibitor types have been used to explore these potential interactions. nih.gov

Table 2: Hypothetical Kinetic Parameters for Enzyme Inhibition by an Aryl Carbamate

EnzymeInhibitorInhibition TypeIC₅₀ (µM)kᵢ (M⁻¹min⁻¹)
AcetylcholinesteraseAryl CarbamatePseudo-irreversible1-10010³ - 10⁶
ButyrylcholinesteraseAryl CarbamatePseudo-irreversible0.1-5010⁴ - 10⁷
Soluble Epoxide HydrolaseAryl CarbamateReversible/Competitive0.01-1N/A

Note: The values in this table are hypothetical and based on data for various aryl carbamates. They serve to illustrate the range of potential inhibitory activities.

Molecular Docking and Dynamics Simulations of Enzyme-Ligand Complexes

Molecular docking and dynamics simulations are powerful computational tools used to predict the binding modes and stability of ligand-enzyme complexes. Although no specific studies on this compound have been published, research on other carbamate inhibitors provides valuable insights.

Cholinesterases: Docking studies of carbamate inhibitors with AChE and BChE typically show the carbamate moiety positioned within the catalytic active site, in proximity to the catalytic serine. nih.gov The aromatic ring of the inhibitor often engages in π-π stacking interactions with aromatic residues in the active site gorge, such as tryptophan and tyrosine. The substituents on the carbamate nitrogen and the phenyl ring can further influence binding affinity and selectivity through additional hydrophobic or polar interactions. For this compound, the cyano group could potentially form hydrogen bonds or other polar interactions with residues in the active site, thereby affecting its inhibitory potency.

Molecular Dynamics Simulations: These simulations can provide information on the stability of the enzyme-inhibitor complex over time. They can reveal conformational changes in the enzyme upon ligand binding and the dynamics of key interactions, such as hydrogen bonds and hydrophobic contacts, which are crucial for maintaining the bound state.

Role as a Chemical Probe in Biochemical Pathways (Non-Diagnostic)

There is currently no available scientific literature or research data to support the use of this compound as a chemical probe in non-diagnostic biochemical pathway studies.

Synthesis and Characterization of Derivatives and Analogues of 4 Cyanophenyl Diethylcarbamate

Systematic Modification of the Aryl Moiety

Alterations to the aromatic ring of 4-cyanophenyl diethylcarbamate, including the repositioning of the cyano group and the introduction of various substituents, have been a key area of investigation. These modifications can significantly influence the electronic properties and steric environment of the molecule.

Positional Isomers of Cyanophenyl (e.g., 2-Cyanophenyl, 3-Cyanophenyl)

The synthesis of positional isomers, such as 2-cyanophenyl diethylcarbamate and 3-cyanophenyl diethylcarbamate, allows for an assessment of how the location of the electron-withdrawing cyano group affects the molecule's characteristics. The general synthetic approach involves the reaction of the corresponding cyanophenol with diethylcarbamoyl chloride in the presence of a base.

The synthesis of the precursor cyanophenols is a critical first step. 2-Cyanophenol can be prepared from salicylaldehyde (B1680747) and hydroxylamine (B1172632) hydrochloride to form salicylaldoxime, which is then dehydrated. researchgate.net Another method involves the reaction of phenol (B47542) with methyl thiocyanate (B1210189) and aluminum chloride. organic-chemistry.org 3-Cyanophenol can be synthesized from 3-aminophenol (B1664112) via reaction with cyanogen (B1215507) bromide or by the dehydration of 3-hydroxybenzamide. clemson.edu

Once the cyanophenol isomer is obtained, it can be reacted with diethylcarbamoyl chloride to yield the desired carbamate (B1207046). This reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. organic-chemistry.org

Table 1: Synthesis of Cyanophenyl Diethylcarbamate Positional Isomers

CompoundStarting PhenolKey Reagents
2-Cyanophenyl diethylcarbamate2-CyanophenolDiethylcarbamoyl chloride, Pyridine
3-Cyanophenyl diethylcarbamate3-CyanophenolDiethylcarbamoyl chloride, Pyridine

Introduction of Diverse Substituents on the Aromatic Ring

The introduction of various substituents onto the aromatic ring of cyanophenyl diethylcarbamate allows for the fine-tuning of its chemical properties. The directed ortho-metalation (DoM) of O-aryl N,N-diethylcarbamates provides a powerful method for the regioselective introduction of substituents at the position ortho to the carbamate group. google.comjocpr.com This strategy utilizes the carbamate as a directed metalation group (DMG) to facilitate lithiation at the adjacent aromatic carbon, which can then react with a variety of electrophiles.

For example, the synthesis of O-(4-cyano-2-methoxyphenyl) N,N-dimethylcarbamate has been reported, demonstrating the introduction of a methoxy (B1213986) group. ucl.ac.uk The general approach involves the reaction of the appropriately substituted phenol with a dialkylthiocarbamoyl chloride in the presence of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). ucl.ac.uk While this example uses a dimethyl- derivative, the principle applies to the synthesis of diethylcarbamates as well.

Table 2: Examples of Substituted Cyanophenyl Carbamates via DoM

Starting MaterialElectrophileProduct
O-Phenyl N,N-diethylcarbamateMeIO-(2-Methylphenyl) N,N-diethylcarbamate
O-Phenyl N,N-diethylcarbamateDMFO-(2-Formylphenyl) N,N-diethylcarbamate
O-Phenyl N,N-diethylcarbamateS8O-(2-Thiophenyl) N,N-diethylcarbamate
O-Phenyl N,N-diethylcarbamateI2O-(2-Iodophenyl) N,N-diethylcarbamate

This table illustrates the versatility of the Directed ortho-Metalation strategy for introducing a range of substituents onto the aromatic ring. google.comjocpr.com

Variation of the Alkyl Groups on the Carbamate Nitrogen

Modifying the alkyl groups on the carbamate nitrogen from diethyl to other substituents, such as dimethyl or dipropyl, can influence the steric hindrance and lipophilicity of the molecule. The synthesis of these analogues follows the same general principle of reacting 4-cyanophenol with the corresponding N,N-dialkylcarbamoyl chloride.

For instance, the synthesis of O-aryl N,N-dimethylthiocarbamates has been achieved by reacting phenols with tetramethylthiuram disulfide (TMTD) in the presence of sodium hydride. researchgate.net This method provides an alternative to using the more toxic and corrosive N,N-dimethylthiocarbamoyl chloride. researchgate.net A similar approach could be envisioned for the synthesis of various N,N-dialkyl carbamates of 4-cyanophenol.

Table 3: Synthesis of 4-Cyanophenyl N,N-Dialkylcarbamate Analogues

Alkyl GroupCarbamoyl (B1232498) ChlorideExpected Product
MethylN,N-Dimethylcarbamoyl chloride4-Cyanophenyl dimethylcarbamate
PropylN,N-Dipropylcarbamoyl chloride4-Cyanophenyl dipropylcarbamate
IsopropylN,N-Diisopropylcarbamoyl chloride4-Cyanophenyl diisopropylcarbamate

Thiocarbamate and Dithiocarbamate Analogues

The replacement of one or both oxygen atoms of the carbamate functional group with sulfur leads to the formation of thiocarbamates and dithiocarbamates, respectively. These sulfur-containing analogues exhibit distinct chemical reactivity and properties compared to their oxygen counterparts.

Synthetic Routes to Sulfur-Containing Carbamate Analogues

O-Aryl Thiocarbamates: The synthesis of O-aryl N,N-diethylthiocarbamates can be achieved by reacting a phenol with diethylthiocarbamoyl chloride. orgsyn.org In the case of 4-cyanophenyl diethylthiocarbamate, 4-cyanophenol would be the starting phenol.

S-Aryl Dithiocarbamates: The synthesis of S-aryl dithiocarbamates can be accomplished through several routes. One common method involves the reaction of a thiophenol with carbon disulfide and a secondary amine in the presence of a base. researchgate.net For the synthesis of S-(4-cyanophenyl) N,N-diethyldithiocarbamate, 4-cyanothiophenol would be reacted with carbon disulfide and diethylamine (B46881). Another approach is the copper-catalyzed reaction of aryl iodides with tetraalkylthiuram disulfides. scielo.br

Table 4: Synthetic Routes to Sulfur-Containing Analogues of this compound

AnalogueKey Starting Materials
O-(4-Cyanophenyl) N,N-diethylthiocarbamate4-Cyanophenol, Diethylthiocarbamoyl chloride
S-(4-Cyanophenyl) N,N-diethyldithiocarbamate4-Cyanothiophenol, Carbon disulfide, Diethylamine

Comparative Reactivity Studies of Thiocarbamates

The substitution of oxygen with sulfur in the carbamate moiety significantly alters the reactivity of the resulting thiocarbamate.

Hydrolysis: The alkaline hydrolysis of aryl carbamates can proceed through either a bimolecular acyl-oxygen cleavage (BAc2) mechanism or an elimination-addition (E1cB) mechanism, depending on the substitution pattern. researchgate.netscielo.br For carbamates with a hydrogen on the nitrogen, the E1cB pathway, involving the formation of an isocyanate intermediate, is often favored. clemson.edu In contrast, the hydrolysis of N,N-disubstituted carbamoyl chlorides, and even more so for the corresponding thiocarbamoyl chlorides, tends to favor an ionization pathway. researchgate.net The specific rates of solvolysis for N,N-dimethylthiocarbamoyl chloride are significantly greater than for its oxygen analogue, N,N-dimethylcarbamoyl chloride. researchgate.net This suggests that S-aryl thiocarbamates may also exhibit different hydrolysis kinetics compared to their O-aryl carbamate counterparts.

Thermal Rearrangement: O-Aryl thiocarbamates can undergo a thermal rearrangement known as the Newman-Kwart rearrangement, where the aryl group migrates from the oxygen to the sulfur atom to form an S-aryl thiocarbamate. researchgate.netorganic-chemistry.orgresearchgate.netrsc.org This reaction is a key step in the synthesis of thiophenols from phenols. The thermal stability of aryl esters and their sulfur analogues is influenced by their molecular structure and substituents. jocpr.com The Newman-Kwart rearrangement typically requires high temperatures, but palladium catalysis can significantly lower the required temperature. organic-chemistry.org This rearrangement is not observed in O-aryl carbamates, highlighting a significant difference in the thermal reactivity between the two classes of compounds.

Structure-Reactivity and Structure-Interaction Relationship Studies

The exploration of structure-reactivity and structure-interaction relationships provides critical insights into how the chemical architecture of a molecule influences its biological activity. For derivatives and analogues of this compound, these studies are pivotal in understanding their mechanism of action and in guiding the design of more potent and selective compounds. The primary focus of such studies for carbamate-based compounds has often been on their role as enzyme inhibitors, particularly targeting cholinesterases like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

The inhibitory activity of carbamates is largely attributed to their ability to carbamoylate a serine residue within the active site of the target enzyme. This process involves the transfer of the carbamoyl group from the leaving group (the cyanophenyl moiety in this case) to the enzyme, forming a transient covalent bond. The stability of this carbamoylated enzyme intermediate is a key determinant of the inhibitor's potency and duration of action.

Influence of N-Substituents on Reactivity and Inhibition

The nature of the substituents on the carbamate nitrogen atom significantly impacts the reactivity of the carbamoyl group and, consequently, the inhibitory potency. For N,N-disubstituted carbamates like this compound, the size and electronic properties of the alkyl groups play a crucial role.

Research on various carbamate inhibitors has established a clear trend: the rate of decarbamoylation, the process by which the enzyme is regenerated, is highly dependent on the steric bulk of the N-substituents. Generally, an increase in the size of the alkyl groups on the nitrogen atom leads to a slower decarbamoylation rate. This prolonged inhibition is a desirable characteristic for certain therapeutic applications.

For instance, studies on a series of N-substituted carbamates have demonstrated that transitioning from N-methyl to N,N-diethyl substituents can dramatically decrease the rate of enzyme reactivation. This suggests that the larger diethyl groups on the nitrogen of this compound likely contribute to a more stable carbamoylated enzyme complex compared to its mono-substituted or smaller dialkyl-substituted analogues.

Role of the 4-Cyanophenyl Leaving Group

The 4-cyanophenyl group serves as the leaving group during the carbamoylation of the enzyme's active site. The electronic properties of this aromatic ring are crucial for the initial binding and subsequent reaction. The electron-withdrawing nature of the cyano (-CN) group at the para position enhances the electrophilicity of the carbamate carbonyl carbon, making it more susceptible to nucleophilic attack by the serine residue in the enzyme's active site.

This electronic effect facilitates the carbamoylation step, which is a key part of the inhibitory mechanism. The planarity and potential for π-π stacking interactions of the cyanophenyl ring can also contribute to the initial binding affinity of the inhibitor to the enzyme's active site gorge.

Structure-Interaction Relationship Studies with Dual Aromatase-Sulfatase Inhibitors

While direct structure-activity relationship (SAR) data for a series of this compound analogues is not extensively available in the public domain, valuable insights can be gleaned from studies on structurally related compounds. Research on dual aromatase-sulfatase inhibitors (DASIs) based on a 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate (B1201201) scaffold provides a compelling case study. nih.gov

In these studies, various modifications were made to the core structure, and the compounds were evaluated for their inhibitory activity against aromatase and steroid sulfatase. nih.gov The findings highlight the importance of the 4-cyanophenyl ring for potent inhibitory activity.

One key observation was that replacement of the para-cyanophenyl ring with other ring structures often led to a decrease in potency, underscoring the favorable interactions conferred by this specific moiety. nih.gov Furthermore, modifications to the linker between the cyanophenyl group and the rest of the molecule, as well as substitutions on the aromatic rings, had a significant impact on the inhibitory concentrations (IC₅₀ values). nih.gov

For example, the introduction of halogen atoms at different positions on an adjacent phenyl ring modulated the inhibitory activity, demonstrating the sensitivity of the enzyme's binding pocket to even subtle structural changes. nih.gov The replacement of a methylene (B1212753) linker with a difluoromethylene linker also influenced the biological activity, indicating that both steric and electronic properties of the linker region are critical for optimal interaction with the target enzymes. nih.gov

The most potent dual inhibitor identified in this series was an imidazole (B134444) derivative, which exhibited IC₅₀ values of 0.2 nM against aromatase and 2.5 nM against steroid sulfatase in a cell-based assay. nih.gov The parent phenol of this compound was an even more potent aromatase inhibitor, with an IC₅₀ value of 0.028 nM. nih.gov These findings underscore the intricate relationship between chemical structure and biological function.

Table of Compounds and Biological Activity Data

The following table presents data from a study on dual aromatase-sulfatase inhibitors, which share the 4-cyanophenyl moiety with this compound, illustrating the impact of structural modifications on enzyme inhibition.

Compound NameTarget Enzyme(s)IC₅₀ (nM) nih.gov
4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamateAromatase, Sulfatase0.2, 2.5
Phenol precursor of the most potent DASIAromatase0.028

Environmental Fate and Abiotic/biotic Degradation Mechanisms

Photodegradation Mechanisms

Influence of UV Radiation on Carbamate (B1207046) Stability

Identification of Photolytic Degradation Products

The photolytic degradation of aromatic carbamates can lead to the formation of several products. A primary pathway involves the cleavage of the ester bond, which for 4-cyanophenyl diethylcarbamate would result in the formation of 4-cyanophenol and diethylcarbamic acid. The latter is unstable and would likely decompose further. Studies on other aromatic carbamates have shown that upon excitation, both radical cations and phenoxyl radicals can be generated. researchgate.net These highly reactive species can then participate in further reactions, leading to a variety of degradation products. For instance, in the case of other carbamate pesticides, photoproducts arising from hydroxylation of the aromatic ring and modifications of the side chains have been observed. researchgate.net

Chemical Degradation Pathways

In addition to photodegradation, chemical reactions in the environment, particularly in aqueous systems, can contribute to the breakdown of this compound.

Hydrolytic Cleavage in Aqueous Environments

Hydrolysis is a primary chemical degradation pathway for carbamates in aqueous environments. The stability of the carbamate ester linkage is highly dependent on the pH of the solution and the substitution pattern on the nitrogen atom. acs.orgnih.gov Generally, N,N-disubstituted carbamates, such as this compound, are more stable towards hydrolysis than N-monosubstituted or unsubstituted carbamates. nih.govacs.org The hydrolysis of carbamates can be catalyzed by both acid and base. researchgate.net Under alkaline conditions, the hydrolysis of aryl carbamates can proceed via a mechanism involving the reaction of a hydroxide (B78521) ion with the carbonyl group. nih.gov The hydrolysis of the carbamate bond in this compound would yield 4-cyanophenol and diethylamine (B46881). The nitrile group can also undergo hydrolysis, typically under more vigorous acidic or basic conditions, to form a carboxylic acid, which in this case would be 4-carboxy-N,N-diethylbenzamide, or further to 4-carboxybenzoic acid and diethylamine. nih.govnih.gov

Table 1: General Hydrolytic Stability of Carbamate Esters

Carbamate TypeGeneral Hydrolytic Stability
N,N-disubstitutedGenerally more stable
N-monosubstitutedLess stable
UnsubstitutedLeast stable

This table provides a general qualitative comparison of the hydrolytic stability of different classes of carbamates based on available literature.

Oxidative Degradation Processes

Oxidative degradation, driven by reactive oxygen species (ROS) such as hydroxyl radicals (•OH), is another important abiotic pathway for the transformation of organic pollutants. nih.gov These radicals can be generated in the environment through various photochemical and chemical processes. Advanced Oxidation Processes (AOPs) that generate hydroxyl radicals have been shown to be effective in degrading a wide range of organic compounds, including those with phenolic and nitrile functionalities. nih.goviastate.edu The aromatic ring of this compound is susceptible to attack by hydroxyl radicals, which can lead to the formation of hydroxylated derivatives. The nitrile group itself can also be subject to oxidative transformation. The specific degradation products would depend on the reaction conditions and the specific oxidizing agent involved.

Biotic Degradation Mechanisms (e.g., Enzymatic Hydrolysis by Microorganisms)

Microbial degradation is a fundamental process in the environmental breakdown of many synthetic organic compounds. iastate.edu Various microorganisms, including bacteria and fungi, have evolved enzymatic machinery capable of transforming and mineralizing a wide array of pollutants. iastate.edunih.gov

The primary step in the biotic degradation of many carbamate pesticides is the enzymatic hydrolysis of the carbamate linkage. iastate.eduiastate.edu This reaction is often catalyzed by carboxylesterases (also known as carbamate hydrolases), which are a broad class of enzymes found in numerous microorganisms. iastate.edu For this compound, this enzymatic hydrolysis would cleave the ester bond, releasing 4-cyanophenol and diethylamine. These initial degradation products can then be further metabolized by the microorganisms.

The aromatic nitrile portion of the molecule, represented by 4-cyanophenol, can also be subject to microbial degradation. Bacteria have been identified that can utilize aromatic nitriles as a source of carbon and nitrogen. The enzymatic pathways for nitrile degradation can involve a nitrilase, which hydrolyzes the nitrile group directly to a carboxylic acid and ammonia, or a nitrile hydratase/amidase system, which proceeds through an amide intermediate.

Therefore, a plausible biotic degradation pathway for this compound would involve an initial enzymatic hydrolysis of the carbamate ester bond, followed by the subsequent microbial metabolism of the resulting 4-cyanophenol and diethylamine.

Table 2: Key Enzymes in the Biotic Degradation of Related Compounds

Enzyme ClassFunctionRelevance to this compound
Carboxylesterases (Carbamate hydrolases)Hydrolysis of carbamate ester linkages. iastate.eduLikely involved in the initial cleavage of the carbamate bond.
NitrilasesDirect hydrolysis of nitrile groups to carboxylic acids.Potential enzyme for the degradation of the 4-cyanophenol intermediate.
Nitrile hydratases / AmidasesTwo-step hydrolysis of nitriles to carboxylic acids via an amide intermediate.Alternative enzymatic pathway for the degradation of the 4-cyanophenol intermediate.
Monooxygenases / DioxygenasesHydroxylation and cleavage of aromatic rings.May be involved in the further degradation of the 4-cyanophenol aromatic ring.

This table summarizes enzyme classes known to be involved in the degradation of chemical structures present in this compound, based on studies of analogous compounds.

Microbial Degradation Pathways in Environmental Matrices

The microbial degradation of this compound in environmental matrices such as soil and water is anticipated to proceed through initial hydrolysis of the carbamate ester linkage. This primary degradation step is a common feature in the breakdown of carbamate pesticides by a wide array of microorganisms. nih.gov This hydrolytic cleavage would break down this compound into two primary metabolites: 4-cyanophenol and diethylamine.

The subsequent degradation of these intermediates is carried out by different microbial populations capable of utilizing them as carbon and nitrogen sources.

The aerobic metabolism of the organophosphorus insecticide cyanophos, which also contains a 4-cyanophenyl group, in water-sediment systems demonstrates the cleavage of the P-O-aryl bond, leading to the formation of 4-cyanophenol. researchgate.net This supports the proposed initial hydrolysis of this compound.

While direct studies on this compound are limited, the degradation pathways of its constituent parts are well-documented:

Degradation of 4-Cyanophenol: The microbial degradation of 4-cyanophenol can proceed through the transformation of the cyano group (-CN) to a carboxylic acid group (-COOH), forming 4-hydroxybenzoate (B8730719). This transformation is a critical step in the detoxification and further metabolism of aromatic nitriles. 4-hydroxybenzoate is a common intermediate in the degradation of various aromatic compounds and can be further metabolized through several pathways, including the protocatechuate and catechol branches of the β-ketoadipate pathway, ultimately leading to compounds that can enter the tricarboxylic acid (TCA) cycle. researchgate.netnih.govcabidigitallibrary.org

Degradation of Diethylamine: Diethylamine can be utilized by various microorganisms as a sole source of carbon and nitrogen. nih.govnih.gov The degradation pathway typically involves deamination, converting diethylamine into acetaldehyde (B116499) and ammonia. The acetaldehyde can then be oxidized to acetate, which subsequently enters the central metabolic pathways of the microorganisms. tdl.org

Identification of Biologically Transformed Products

Based on the proposed microbial degradation pathways, the following biologically transformed products of this compound can be identified.

The initial enzymatic hydrolysis of the carbamate bond is the primary transformation step. This reaction is catalyzed by hydrolase enzymes present in various microorganisms. academicjournals.orgacademicjournals.org Following this, the resulting intermediates undergo further transformation.

The table below summarizes the key biologically transformed products identified from the degradation of the initial metabolites of this compound.

Parent Compound Initial Transformation Product Enzyme/Process Subsequent Transformation Product(s) Microorganism Type (if known)
This compound4-CyanophenolCarbamate Hydrolase4-HydroxybenzoateBacteria, Fungi
This compoundDiethylamineCarbamate HydrolaseAcetaldehyde, AmmoniaBacteria
4-Cyanophenol4-HydroxybenzoateNitrilase/Nitrile hydratase & AmidaseProtocatechuate, CatecholBacteria (e.g., Pseudomonas, Bacillus)
DiethylamineAcetaldehyde, AmmoniaDeaminase/MonooxygenaseAcetateBacteria

This table is based on established degradation pathways of related compounds.

Further mineralization of the aromatic ring of catechol or protocatechuate leads to the formation of smaller organic acids that are incorporated into central metabolism. researchgate.netnih.gov The complete degradation of this compound results in the formation of carbon dioxide, water, and inorganic nitrogen, representing a full mineralization of the original compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-cyanophenyl diethylcarbamate, and how can purity be optimized?

  • Synthetic Routes :

  • Method 1 : React 4-cyanophenol with diethylcarbamoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions .
  • Method 2 : Utilize a coupling reaction between 4-cyanophenyl derivatives and diethylcarbamate precursors, such as bromoketones, in a single-step protocol (analogous to thiazole synthesis in ) .
    • Purity Optimization :
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and spectroscopic methods (NMR, IR) .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • 1H/13C NMR : Assign peaks for the cyano group (~110-120 ppm in 13C NMR), diethylcarbamate protons (δ 1.2–1.4 ppm for CH3, δ 3.3–3.5 ppm for CH2), and aromatic protons (δ 7.5–8.0 ppm) .
  • IR Spectroscopy : Identify key functional groups (C≡N stretch ~2230 cm⁻¹, carbonyl (C=O) ~1700 cm⁻¹) .
  • HRMS : Confirm molecular ion ([M+H]+) and fragmentation patterns to validate structure .

Q. What in vitro models are suitable for initial biological screening of this compound?

  • Anticancer Activity : Use HCT-116 (colorectal carcinoma) and MCF-7 (breast cancer) cell lines with GI50 assays .
  • Cytotoxicity Controls : Include non-cancerous cell lines (e.g., MRC-5 fibroblasts) to assess selectivity .
  • Apoptosis Assays : Employ caspase-3/7 activation assays and flow cytometry for cell cycle analysis .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for diethylcarbamate derivatives?

  • Substituent Variation : Modify the phenyl ring (e.g., electron-withdrawing groups like halogens or electron-donating groups like methoxy) to assess effects on bioactivity .
  • Diethylcarbamate Modifications : Replace diethyl groups with bulkier alkyl chains or cyclic amines to study steric/electronic influences .
  • Quantitative Analysis : Use IC50/GI50 values and molecular docking to correlate substituent effects with target binding (e.g., enzyme active sites) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Assay Standardization : Compare results under consistent conditions (e.g., cell line passage number, incubation time, and agent concentration) .
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 4-cyanophenyl thiazoles in ) to identify trends in substituent-driven activity .
  • Mechanistic Validation : Confirm activity via orthogonal assays (e.g., clonogenic assays for cytotoxicity and Western blotting for apoptosis markers) .

Q. How to investigate the mechanism of action involving enzyme inhibition or receptor modulation?

  • Enzyme Assays : Use fluorometric or colorimetric kits to measure inhibition of xanthine oxidase or acetylcholinesterase (reference ’s methods) .
  • Receptor Binding Studies : Perform competitive binding assays with radiolabeled ligands (e.g., for neurotransmitter receptors) .
  • Pathway Analysis : Apply RNA sequencing or proteomics to identify downstream targets (e.g., apoptosis-related proteins like Bcl-2 or Bax) .

Q. What computational methods predict interactions between this compound and biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cyclin-dependent kinases) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes .
  • QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bonding capacity .

Q. How to optimize reaction conditions for scalable synthesis of this compound?

  • Catalyst Screening : Test palladium or copper catalysts for coupling reactions to improve yield .
  • Solvent Optimization : Replace toxic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) .
  • Process Analytics : Implement in-line FTIR or PAT tools to monitor reaction progress and minimize impurities .

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